molecular formula C10H10O4 B2495996 4-Methoxy-2,3-dihydrobenzofuran-6-carboxylic Acid CAS No. 1785202-35-8

4-Methoxy-2,3-dihydrobenzofuran-6-carboxylic Acid

Cat. No.: B2495996
CAS No.: 1785202-35-8
M. Wt: 194.186
InChI Key: HRIWCVZFEMKJCJ-UHFFFAOYSA-N
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Description

4-Methoxy-2,3-dihydrobenzofuran-6-carboxylic Acid is an organic compound with the molecular formula C10H10O4. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities.

Mechanism of Action

    Target of Action

    Benzofuran derivatives have been shown to have a wide range of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

    Biochemical Pathways

    Benzofuran derivatives can affect a variety of biochemical pathways due to their diverse biological activities

Preparation Methods

Chemical Reactions Analysis

4-Methoxy-2,3-dihydrobenzofuran-6-carboxylic Acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium for cyclization reactions. Major products formed from these reactions include quinones, dihydro derivatives, and substituted benzofurans .

Biological Activity

4-Methoxy-2,3-dihydrobenzofuran-6-carboxylic acid is a derivative of benzofuran, a class of compounds noted for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C10H10O4
  • Molecular Weight : 194.19 g/mol
  • IUPAC Name : this compound

The compound features a benzofuran core, which is known for its ability to interact with various biological targets, making it a valuable scaffold in medicinal chemistry.

Benzofuran derivatives exhibit a wide range of biological activities including:

  • Anti-tumor Activity : They have shown significant anticancer properties against various human cancer cell lines such as breast, lung, and prostate cancers. For example, certain benzofuran derivatives have been found to inhibit the AKT signaling pathway in lung adenocarcinoma cells (A549), leading to reduced cell proliferation and induced apoptosis .
  • Antibacterial and Antiviral Effects : The compound has demonstrated antibacterial and antiviral activities, potentially making it useful in treating infections.
  • Anti-inflammatory Properties : Some studies suggest that benzofuran derivatives can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases.

Biochemical Pathways

The biological activity of this compound can be attributed to its interaction with various biochemical pathways:

  • Topoisomerase Inhibition : Benzofuran derivatives are known inhibitors of topoisomerase I, an enzyme crucial for DNA replication and transcription. This inhibition can lead to DNA damage in cancer cells.
  • Sigma Receptor Modulation : The compound may interact with sigma receptors, which are implicated in various physiological processes including pain modulation and neuroprotection .
  • Oxidative Stress Response : The antioxidant properties of benzofuran derivatives help mitigate oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders.

Research Findings and Case Studies

Several studies have investigated the biological activity of benzofuran derivatives:

StudyFindings
Abdelfatah et al. (2022)Developed bromomethyl-substituted benzofurans showing selective inhibition of PLK1 in lung cancer models with an IC50 of 16.4 μM .
PMC Article (2016)Demonstrated high binding affinity to sigma receptors with implications for neuropharmacology .
PMC Review (2020)Discussed structure-activity relationships highlighting the importance of methoxy substitutions for enhanced biological activity against various pathogens .

Potential Applications

Given its diverse biological activities, this compound holds promise in several fields:

  • Medicinal Chemistry : It serves as a scaffold for designing new antimicrobial agents due to its structural similarity to other bioactive compounds.
  • Pharmaceutical Development : The compound's potential as an anti-cancer agent makes it a candidate for further drug development aimed at targeting specific cancer types.
  • Material Science : Its unique properties could lead to applications in developing materials with specific electronic or optical characteristics.

Properties

IUPAC Name

4-methoxy-2,3-dihydro-1-benzofuran-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-13-8-4-6(10(11)12)5-9-7(8)2-3-14-9/h4-5H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRIWCVZFEMKJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1CCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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